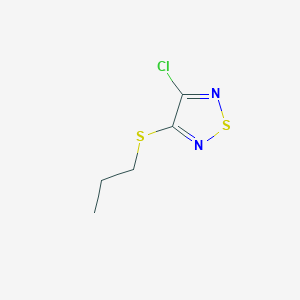
3-Chloro-4-propylthio-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-propylthio-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C5H7ClN2S2 and its molecular weight is 194.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Fungicidal Properties:
3-Chloro-4-propylthio-1,2,5-thiadiazole has shown significant antifungal activity. Research indicates that derivatives of thiadiazoles exhibit effective control over plant pathogens. For instance, compounds similar to this compound have demonstrated efficacy against Xanthomonas oryzae and Botrytis cinerea, with some derivatives showing inhibition rates surpassing established fungicides like carbendazim .
Herbicidal Activity:
Thiadiazole derivatives are also being explored for their herbicidal properties. The structural characteristics of this compound allow it to interact with plant growth regulators, potentially leading to the development of new herbicides that can selectively target weeds while minimizing damage to crops .
Pharmaceutical Applications
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. Studies have reported that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. Specifically, this compound and its analogs have shown promising results against resistant strains of bacteria, indicating potential applications in developing new antibiotics .
Anti-cancer Activity:
Research into the cytotoxic effects of thiadiazole derivatives reveals that they possess significant anti-cancer properties. Compounds similar to this compound have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing inhibition concentrations that suggest potential as therapeutic agents .
Material Science Applications
Polymer Solvent:
In materials science, this compound has been investigated as a solvent for polymers. Its ability to dissolve polyvinyl chloride effectively allows for the creation of thin films used in various applications such as packaging and coatings .
Fire Retardant Properties:
The compound's chemical stability and thermal properties make it a candidate for use as a fire retardant in plastics and textiles. Research indicates that incorporating thiadiazole compounds into materials can enhance their resistance to combustion .
Table 1: Antifungal Activity of Thiadiazole Derivatives
| Compound Name | Target Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Botrytis cinerea | 69% | |
| Analog A | Xanthomonas oryzae | 85% | |
| Analog B | Fusarium oxysporum | 75% |
Table 2: Cytotoxicity Against Cancer Cell Lines
Propiedades
Número CAS |
178367-92-5 |
|---|---|
Fórmula molecular |
C5H7ClN2S2 |
Peso molecular |
194.7 g/mol |
Nombre IUPAC |
3-chloro-4-propylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C5H7ClN2S2/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3 |
Clave InChI |
XLIKGSZQTIINTG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NSN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















